molecular formula C18H21ClN2OS B14930518 [4-(4-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone

[4-(4-Chlorobenzyl)piperazin-1-yl](4,5-dimethylthiophen-3-yl)methanone

Cat. No.: B14930518
M. Wt: 348.9 g/mol
InChI Key: FWZBYAMRGUQIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 4-chlorobenzyl group and a 4,5-dimethyl-3-thienyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl moiety.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Alcohols or amines may be formed.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
  • May serve as a lead compound for the development of new therapeutic agents.

Industry:

  • Potential applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is not fully elucidated. it is believed to interact with specific molecular targets, possibly involving the inhibition of enzymes or receptors. The piperazine ring may play a role in binding to biological macromolecules, while the thienyl methanone moiety could contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring and variations in the attached moieties.
  • Unique Properties: 4-(4-CHLOROBENZYL)PIPERAZINOMETHANONE is unique due to its specific combination of a 4-chlorobenzyl group and a 4,5-dimethyl-3-thienyl methanone moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN2OS

Molecular Weight

348.9 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C18H21ClN2OS/c1-13-14(2)23-12-17(13)18(22)21-9-7-20(8-10-21)11-15-3-5-16(19)6-4-15/h3-6,12H,7-11H2,1-2H3

InChI Key

FWZBYAMRGUQIKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.